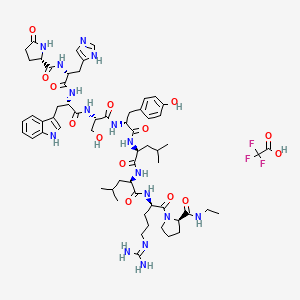

(D-His2)-Leuprolide

描述

属性

分子式 |

C61H85F3N16O14 |

|---|---|

分子量 |

1323.4 g/mol |

IUPAC 名称 |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41+,42+,43-,44+,45-,46+,47-,48+;/m0./s1 |

InChI 键 |

VIKVLAJTEHLRFY-WFVWZRKOSA-N |

手性 SMILES |

CCNC(=O)[C@H]1CCCN1C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |

规范 SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Chemical Synthesis and Structural Characteristics of D His2 Leuprolide

Synthetic Methodologies for GnRH Peptide Analogues

The synthesis of GnRH analogues like (D-His2)-Leuprolide is primarily achieved through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Both methods involve the sequential coupling of amino acids to form the desired peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the most common method for producing GnRH analogues due to its efficiency and amenability to automation. mdpi.com The process involves building the peptide chain step-by-step while it is anchored to an insoluble polymer resin.

The key steps in SPPS for a D-amino acid-containing peptide like this compound are:

Resin Preparation: A suitable resin, often a 2-chlorotrityl chloride or a Rink amide resin, is functionalized with the C-terminal amino acid, which for Leuprolide and its analogues is Proline, amidated with an ethyl group (Pro-NHEt). google.com

Amino Acid Coupling: Protected amino acids are added sequentially. To synthesize this compound, a protected form of D-histidine, such as Fmoc-D-His(Trt)-OH, would be incorporated at the second position in the sequence. The coupling is facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HATU or HBTU, to form the peptide bond. researchgate.net

Deprotection: After each coupling step, the N-terminal protecting group (commonly the fluorenylmethyloxycarbonyl, Fmoc, group) is removed, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to allow for the addition of the next amino acid. formulationbio.com

Cleavage: Once the entire peptide sequence is assembled on the resin, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes the side-chain protecting groups from the amino acid residues. mdpi.com

The table below outlines a representative Fmoc-based SPPS strategy for the synthesis of this compound.

| Step | Description | Reagents and Conditions |

| 1 | Resin Loading | Attachment of Fmoc-Pro-OH to the resin, followed by amidation with ethylamine. |

| 2 | Elongation Cycle (repeated for each amino acid) | i. Fmoc deprotection: 20% piperidine in DMF. ii. Amino acid coupling: Fmoc-protected amino acid, coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. |

| 3 | Incorporation of D-Histidine | Coupling of Fmoc-D-His(Trt)-OH at the second position. |

| 4 | Final Cleavage and Deprotection | Treatment with a cleavage cocktail, typically TFA with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and all protecting groups. |

This table presents a generalized SPPS workflow. Actual conditions may vary based on the scale and specific protecting group strategy.

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogenous solution. While generally more labor-intensive and less suited for very long peptides compared to SPPS, solution-phase synthesis can be advantageous for large-scale production and for the synthesis of complex or modified peptides. researchgate.net

A common approach in solution-phase synthesis is the fragment condensation strategy. For this compound, this would involve the synthesis of smaller peptide fragments which are then coupled together. For instance, a di- or tri-peptide fragment containing the D-histidine residue could be synthesized and then coupled to other fragments to build the final nonapeptide. This method requires careful selection of protecting groups to avoid side reactions and ensure that the correct peptide bonds are formed.

A representative fragment condensation strategy might involve the synthesis of fragments such as Pyr-D-His-Trp-OH and Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, which are then coupled. The choice of protecting groups and coupling reagents is critical to prevent racemization, especially at the C-terminal amino acid of the activating fragment.

Specific Chemical Modifications and Derivatizations at Amino Acid Residues

The synthesis of this compound inherently involves a specific chemical modification, which is the incorporation of a D-amino acid. The use of D-amino acids in GnRH analogues is a well-established strategy to increase their metabolic stability and, in many cases, their biological activity by making them more resistant to enzymatic degradation. mdpi.com

Beyond the D-histidine substitution, other modifications common to GnRH analogues like Leuprolide are also present in this compound:

N-terminal Pyroglutamic Acid (pGlu): The N-terminal glutamic acid is cyclized to form pyroglutamic acid. This modification protects the peptide from degradation by aminopeptidases.

C-terminal Ethylamide: The C-terminus is an ethylamide derivative of proline (Pro-NHEt) instead of a free carboxyl group, which enhances its stability and potency. mdpi.com

The synthesis of these modifications requires specific chemical steps. The pyroglutamic acid is typically incorporated directly as Fmoc-pGlu-OH during SPPS. The C-terminal ethylamide is formed by aminolysis of the peptide-resin link or by using a specific resin that yields a C-terminal amide upon cleavage. google.com

Isolation, Purification, and Structural Elucidation of this compound

Following synthesis, the crude peptide product is a mixture containing the target molecule, deletion sequences, and other impurities, including diastereomers like this compound if the intended product was Leuprolide. Therefore, rigorous purification and characterization are essential.

Chromatographic Techniques for Peptide Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is the primary technique for the purification and purity assessment of synthetic peptides like this compound. daicelpharmastandards.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most widely used chromatographic method for peptide purification. The separation is based on the hydrophobicity of the peptides. A non-polar stationary phase (typically C8 or C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). google.com A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. The separation of diastereomers like this compound from Leuprolide can be challenging but is often achievable with optimized RP-HPLC conditions. researchgate.net

The table below shows a typical RP-HPLC system for the analysis and purification of Leuprolide and its impurities.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

This table represents a typical analytical RP-HPLC method. Preparative HPLC would use a larger column and higher flow rates.

Spectroscopic Methods for Structural Confirmation (e.g., Mass Spectrometry, NMR)

Once purified, the structure of this compound is confirmed using spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the peptide, which should be identical to that of Leuprolide (approximately 1209.4 g/mol for the free base). daicelpharmastandards.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide by fragmenting the molecule and analyzing the masses of the resulting fragments. This can confirm the amino acid sequence but typically cannot differentiate between L- and D-isomers of the same amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural analysis of peptides in solution. nih.gov While the 1D proton NMR spectrum of a peptide can be complex, 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign the resonances of individual amino acids and to determine the three-dimensional conformation of the peptide. Importantly, NMR can distinguish between diastereomers like this compound and Leuprolide, as the different stereochemistry at the Cα of the histidine residue leads to distinct chemical shifts for the protons in its vicinity. nih.govusp.org

The following table summarizes the key analytical techniques and their role in the characterization of this compound.

| Technique | Purpose | Expected Outcome for this compound |

| RP-HPLC | Purity assessment and purification | A distinct peak with a retention time slightly different from Leuprolide. |

| Mass Spectrometry (MS) | Molecular weight determination and sequence confirmation | Molecular weight of ~1209.4 Da (as free base). Fragmentation pattern consistent with the amino acid sequence. |

| NMR Spectroscopy | Structural elucidation and diastereomer differentiation | Unique set of chemical shifts for the His-2 residue and neighboring amino acids, distinguishing it from L-His-2 in Leuprolide. |

This table provides a summary of the expected outcomes from the analytical characterization of this compound.

Positional Isomerism and Stereoisomeric Modifications in Peptide Chemistry

In peptide chemistry, positional isomerism and stereoisomerism are fundamental concepts that drive the development of analogues with modified properties. Positional isomers would involve moving an amino acid to a different location in the sequence, a change that typically has drastic and often detrimental effects on the peptide's function. google.com

More commonly and strategically employed are stereoisomeric modifications, which involve replacing an L-amino acid (the naturally occurring form in proteins) with its non-superimposable mirror image, a D-amino acid. acs.org While chemically identical in terms of atomic composition, the different three-dimensional arrangement of a D-amino acid can profoundly influence the peptide's structure and biological function. acs.org Such substitutions are a cornerstone of rational drug design for peptide-based therapeutics, including GnRH analogues. mdpi.com

Significance of D-Amino Acid Substitutions (e.g., D-His2, D-Leu6)

The introduction of D-amino acids into a peptide sequence is a well-established strategy to enhance therapeutic characteristics. mdpi.com Two key goals of this approach are to increase the peptide's potency and to improve its stability against enzymatic degradation. nih.govmdpi.com

The native GnRH decapeptide has a very short biological half-life of only 2 to 4 minutes due to rapid breakdown by proteases. mdpi.com The development of Leuprolide involved a critical substitution at position 6, replacing the original Glycine (B1666218) (Gly) with a D-Leucine (D-Leu). nih.gov This single stereoisomeric change makes the peptide less recognizable to degradative enzymes, significantly extending its half-life to approximately three hours. nih.gov Furthermore, this modification helps to stabilize a specific three-dimensional shape known as a β-turn, which is crucial for high-affinity binding to the GnRH receptor and potent agonist activity. pnas.org

The substitution at position 2, replacing L-Histidine with D-Histidine to create this compound, represents another targeted modification. The Histidine residue at position 2 is known to be important for the biological activity of GnRH and its analogues, playing a key role in receptor binding and activation. mdpi.compnas.orgresearchgate.net Studies on GnRH receptor interactions show that the His2 residue interacts with key amino acids within the receptor pocket. pnas.org Modifying the stereochemistry at this position from L to D directly alters the orientation of the histidine side chain, thereby influencing how the entire peptide docks with its receptor and initiating the subsequent biological response.

Impact of Specific Site Modifications on Peptide Conformation

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Specific site modifications, such as the D-His2 substitution, can induce significant changes in the peptide's preferred shape in solution. researchgate.net The native Leuprolide molecule is flexible but has a propensity to form a bend or turn structure involving residues 5 and 6. researchgate.net

Table 2: Amino Acid Sequence Comparison An interactive table comparing the primary structures of native LHRH (GnRH), Leuprolide, and this compound.

Preclinical Investigations of D His2 Leuprolide in Research Models

Animal Model Studies (Non-Clinical Pharmacology)

Pharmacological Activity and Endocrine Modulation in vivo (e.g., Gonadotropin and Sex Steroid Suppression)

(D-His2)-Leuprolide, a synthetic analogue of gonadotropin-releasing hormone (GnRH), exerts its primary pharmacological effect by acting as a potent agonist at the GnRH receptor (GnRHR). drugbank.comnih.gov Its mechanism of action involves initial stimulation followed by profound and sustained suppression of the pituitary-gonadal axis. cancercareontario.cafda.gov

Upon administration, this compound initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.comcancercareontario.ca This transient surge in gonadotropins can lead to a temporary increase in gonadal steroid production. However, continuous exposure to the GnRH agonist leads to downregulation and desensitization of the GnRH receptors on pituitary gonadotrope cells. drugbank.commdpi.comoup.com This process results in a significant and long-lasting inhibition of LH and FSH secretion. cancercareontario.camdpi.com

The suppression of gonadotropin release, in turn, leads to a marked reduction in the production of sex steroids by the gonads. In male animal models, this manifests as a decrease in testosterone (B1683101) levels to castration levels. cancercareontario.caoup.com In females, there is a significant inhibition of ovarian estrogen and androgen synthesis. cancercareontario.ca These effects on hormone levels are reversible upon discontinuation of the treatment. drugbank.comfda.gov

Studies in various animal models have consistently demonstrated the potent endocrine-modulating effects of leuprolide and its analogues. For instance, in rats, administration of leuprolide leads to atrophy of the reproductive organs and suppression of reproductive function, which are reversible after stopping the treatment. fda.gov The ability of leuprolide to suppress sex steroid production forms the basis of its investigation in hormone-dependent conditions. unimi.itnih.gov

Systemic Exposure, Distribution, and Elimination in Animal Species (Pharmacokinetics)

The pharmacokinetic profile of leuprolide and its analogues has been characterized in several animal species, including rats and dogs. nih.gov Due to its peptide nature, leuprolide is destroyed in the gastrointestinal tract and therefore requires parenteral administration. cancercareontario.ca

Following administration, leuprolide is absorbed into the systemic circulation. Its distribution is not fully determined, but there is no evidence of accumulation with repeated dosing. cancercareontario.ca The protein binding of leuprolide has been reported to be between 43-49% in vitro. cancercareontario.ca

Leuprolide undergoes extensive metabolism by peptidases into inactive peptide fragments. cancercareontario.ca The elimination of the parent compound and its main inactive metabolite occurs primarily through the urine. cancercareontario.ca The half-life of leuprolide after an intravenous dose is approximately 3 hours. cancercareontario.ca

Pharmacokinetic studies of specific formulations, such as once-a-month injectable microspheres, have been conducted in rats. nih.gov These studies show sustained serum concentrations of leuprolide for over four weeks, with the area under the curve (AUC) and mean serum levels being linearly correlated with the dose. nih.gov Repeated subcutaneous injections of these microspheres every four weeks in rats resulted in similar absorption and excretion profiles after each injection, indicating no change in pharmacokinetic behavior with repeated dosing. nih.gov The levels of the main metabolite (M-I) were found to be low at the steady state after 1 to 4 weeks. nih.gov

A preclinical study in healthy Balb/c mice evaluated a DOTA-coupled leuprolide peptide labeled with 68Ga and 177Lu. researchgate.net This radiolabeled analogue exhibited fast and favorable pharmacokinetics, with rapid clearance from the blood and primary excretion through the renal pathway. researchgate.netresearchgate.net

Preclinical Evaluation of Novel Formulation and Delivery Systems for Peptide Analogues

The development of novel formulations for peptide analogues like leuprolide is an active area of research, aiming to improve bioavailability, provide sustained release, and enhance patient compliance. nih.gov Preclinical evaluations of these delivery systems are crucial to assess their performance before clinical application. frontiersin.orgnih.gov

One significant area of development is long-acting injectable formulations. For example, biodegradable polymer-based systems, such as microspheres and in situ forming implants, have been evaluated. nih.govgoogle.comfda.gov The ATRIGEL® delivery system, which consists of a biodegradable polymer (poly(DL-lactide-co-glycolide)) dissolved in a biocompatible solvent (N-methyl-2-pyrrolidone), forms a solid implant upon subcutaneous injection, allowing for the sustained release of leuprolide acetate (B1210297). fda.gov Preclinical studies in animals are essential to determine the release kinetics and biocompatibility of such systems. google.com

Nanoparticles are also being explored as delivery systems for peptide analogues. researchgate.netmdpi.com Liposomes and other nanocarriers can be used to encapsulate peptides to protect them from degradation and control their release. researchgate.net For instance, a preclinical study investigated technetium-99m labeled leuprolide acetate encapsulated in conventional and sterically stabilized liposomes in tumor-bearing mice. researchgate.net The results showed that the sterically stabilized liposomes led to a higher uptake of the radiolabeled peptide in the tumor compared to the free drug or conventional liposomes. researchgate.net

The preclinical evaluation of these novel formulations typically involves a multi-step process. frontiersin.org This includes in silico modeling, in vitro characterization of the formulation's physical and chemical properties, and in vivo studies in animal models to assess pharmacokinetics, biodistribution, and efficacy. frontiersin.orgmdpi.com

Exploration of Non-Reproductive System Interactions (e.g., Neuronal Effects)

While the primary actions of GnRH analogues like this compound are on the reproductive system, there is growing evidence for their interactions with non-reproductive systems, particularly the central nervous system (CNS). nih.govnih.gov GnRH receptors are expressed in various regions of the brain outside of the traditional hypothalamic-pituitary axis, including the hippocampus and cortex, suggesting a direct neuromodulatory role for GnRH and its analogues. nih.govmdpi.com

Preclinical studies in animal models have begun to explore these potential neuronal effects. Research in rats has indicated that GnRH may play a role in neuronal plasticity and could be a factor in neural regeneration. mdpi.com For example, in rat models of spinal cord injury, administration of a GnRH agonist was associated with improved recovery of locomotor activity and a decrease in histopathological damage. nih.gov

Furthermore, studies have investigated the neurotrophic and neuroprotective properties of GnRH analogues. karger.com In a rat model of sciatic nerve transection, both GnRH and growth hormone (GH) were found to enhance nerve regeneration and functional recovery when administered individually. karger.com These findings suggest a potential therapeutic role for GnRH analogues in promoting nerve repair.

Recent research has also explored the role of peripheral GnRH in modulating nociceptor functions. frontiersin.org Studies in mice have shown that peripheral administration of GnRH and its analogues can exacerbate mechanical pain, suggesting a direct effect on sensory neurons. frontiersin.org This indicates that GnRH can act as a neuromodulator in the peripheral nervous system, contributing to pain modulation. frontiersin.org

Tumor Targeting and Imaging Applications in Xenograft Models using Radiolabeled Analogues

The overexpression of GnRH receptors on various tumor cells has led to the investigation of radiolabeled GnRH analogues for tumor targeting and imaging. nih.govd-nb.info Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a key preclinical tool for evaluating the potential of these radiolabeled peptides. nih.gov

Several studies have developed and evaluated radiolabeled leuprolide analogues for their ability to target tumors in xenograft models. In one study, a DOTA-coupled leuprolide peptide was radiolabeled with Gallium-68 (68Ga) and evaluated in nude mice bearing MCF7 breast cancer xenografts. researchgate.net The 68Ga-leuprolide peptide demonstrated accumulation in the tumor, with an uptake of 2.24% ± 0.62% of the injected dose per gram of tissue at 45 minutes post-injection. researchgate.netresearchgate.net This study highlighted the potential of this radiolabeled analogue for breast cancer imaging. researchgate.net

Similarly, another study evaluated a 99mTc-labeled D-Lys6-GnRH analogue in nude mice with LNCaP prostate cancer xenografts. eurekaselect.com The tumor uptake was 1.72 ± 0.45 %ID/g at 1 hour post-injection, and SPECT imaging results were consistent with the biodistribution data. eurekaselect.com

However, the level of GnRH receptor expression on the surface of tumor cells can be a limiting factor for successful tumor imaging. nih.govacs.org Some studies have reported low tumor uptake of radiolabeled GnRH analogues in certain xenograft models, which may be due to low receptor density on the cell surface. nih.govacs.org

Despite these challenges, research continues to develop new radiolabeled GnRH analogues with improved tumor-targeting properties. nih.govacs.org These preclinical evaluations in xenograft models are crucial for identifying promising candidates for clinical translation in cancer diagnosis and therapy. d-nb.info

| Parameter | Finding | Animal Model | Citation |

| Tumor Uptake (68Ga-leuprolide) | 2.24% ± 0.62% ID/g at 45 min p.i. | Nude mice with MCF7 breast cancer xenografts | researchgate.netresearchgate.net |

| Tumor Uptake (99mTc-D-Lys6-GnRH) | 1.72 ± 0.45 %ID/g at 1h p.i. | Nude mice with LNCaP prostate cancer xenografts | eurekaselect.com |

Advanced Analytical Characterization and Impurity Profiling of D His2 Leuprolide

Quantitative Bioanalytical Method Development and Validation

The development and validation of robust bioanalytical methods are critical for the accurate measurement of (D-His2)-Leuprolide in biological samples. These methods must be sensitive, selective, and reliable to support pharmacokinetic and other studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of leuprolide and its analogs. ijpda.org

Method development often involves optimizing the mobile phase composition, which typically consists of a buffer and an organic modifier like acetonitrile (B52724) or methanol, to achieve optimal separation of the main peptide from its impurities. ijpda.orgwjpls.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to resolve complex mixtures of peptides. ijpda.org Detection is commonly performed using UV absorbance, often at a wavelength of 220 nm. ijpda.org

Validation of an HPLC method as per regulatory guidelines includes the assessment of linearity, accuracy, precision, specificity, and robustness. ijpda.orgresearchgate.net Linearity is established by analyzing a series of solutions at different concentrations, with studies showing good linearity for leuprolide analysis over specified ranges. ijpda.orgwjpls.orgresearchgate.net Accuracy is determined by recovery studies, and precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) experiments. wjpls.orgresearchgate.net Robustness is evaluated by making small, deliberate changes to method parameters like flow rate and wavelength to ensure the method remains reliable. wjpls.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC-Pack ODS-A (150mm x 4.6mm), 3 µm | ijpda.org |

| Mobile Phase | Gradient of Buffer (Triethylamine in water) and Organic mixture (Acetonitrile: n-Propanol) | ijpda.org |

| Detection | UV at 220 nm | ijpda.org |

| Linearity Range | 80-150 µg/mL | ijpda.org |

| Purity (typical) | >95% | lgcstandards.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. sciex.comlu.seresearchgate.net This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection of leuprolide and its analogs at very low concentrations (pg/mL levels) in complex biological matrices like plasma and serum. sciex.comshimadzu.comlcms.cz

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. lu.seshimadzu.com The presence of basic amino acids like histidine and arginine in the leuprolide structure makes it amenable to positive electrospray ionization (ESI). shimadzu.comnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

Validation of LC-MS/MS methods is crucial and includes assessing selectivity, linearity, accuracy, precision, and stability. shimadzu.comnih.gov A lower limit of quantification (LLOQ) is established, which is the lowest concentration that can be reliably measured. sciex.comshimadzu.comnih.gov For leuprolide, LLOQs in the range of 2.5 to 25 pg/mL in human plasma have been achieved. sciex.comshimadzu.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Dynamic Range | 2.5 pg/mL to 10,000 pg/mL | sciex.com |

| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL in human plasma | sciex.com |

| Precision (%RSD) | <11.5% | nih.gov |

| Accuracy (%RE) | within ±2.8% | nih.gov |

Sample Preparation Strategies for Complex Biological Matrices (e.g., Solid Phase Extraction)

Effective sample preparation is essential to remove interfering substances from complex biological matrices like plasma or serum before LC-MS/MS analysis. thermofisher.com Solid Phase Extraction (SPE) is a widely used and robust technique for this purpose. sciex.comlcms.cznih.govresearchgate.net

SPE methods for peptides often utilize mixed-mode sorbents that combine reversed-phase and ion-exchange properties. waters.com For instance, Oasis PRiME MCX, a mixed-mode cation exchange sorbent, has been used for the extraction of peptides. lcms.cz The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. lcms.cz The development of an SPE method aims to achieve high and reproducible recovery of the analyte while minimizing matrix effects. thermofisher.comwaters.com Automated SPE systems can be employed to increase throughput and improve reproducibility. waters.com

Other sample preparation techniques include protein precipitation, often induced by methanol, which can be used in conjunction with SPE for enhanced cleanup. nih.gov

Identification and Characterization of Related Substances and Degradation Products

The identification and characterization of impurities and degradation products are critical aspects of drug development and quality control.

Structural Analysis of Process-Related Impurities (e.g., Other D-Amino Acid Isomers, Shorter Peptides)

During the synthesis of this compound, various process-related impurities can be formed. These can include other D-amino acid isomers, such as D-Ser-Leuprolide and D-Trp-Leuprolide, as well as shorter peptide fragments. daicelpharmastandards.com For example, this compound itself is considered an impurity in the synthesis of Leuprolide. clearsynth.com

Analytical techniques such as HPLC and LC-MS are used to detect and quantify these impurities. daicelpharmastandards.com The structural analysis and characterization of these impurities are often performed using mass spectrometry, which provides information about their molecular weight. fda.govfda.gov Further structural elucidation can be achieved through techniques like NMR spectroscopy and amino acid analysis. fda.gov The presence of specific impurities, such as (Des-Pro-NHEt9)-Leuprolide, has been documented. clearsynth.com Regulatory guidelines often set limits for the acceptable levels of such impurities in the final drug product. google.comgoogle.comuspnf.com

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| This compound | C59H84N16O12 | 1209.42 | simsonpharma.com |

| (Des-Pro-NHEt9)-Leuprolide | C52H72N14O12 | 1085.21 | clearsynth.com |

| (O-Acetyl-L-Ser)-leuprolide | C61H86N16O13 | 1251.43 | clearsynth.com |

| D-Ser-Leuprolide | C59H84N16O12 | 1209.42 | daicelpharmastandards.com |

Forced Degradation Studies to Elucidate Stability Profiles

Forced degradation studies are conducted to understand the stability of this compound under various stress conditions, such as acid, base, heat, light, and oxidation. ijpda.orgneliti.com These studies are essential for developing stability-indicating analytical methods and for predicting the degradation pathways of the drug. ijpda.org

The degradation of leuprolide has been shown to be influenced by factors like temperature and the solvent system. nih.govcapes.gov.br In aqueous solutions, hydrolysis is a major degradation pathway, while in non-aqueous solvents like DMSO, aggregation and oxidation can be more prominent. capes.gov.brnih.gov Degradation products can include shorter peptides resulting from the cleavage of the peptide backbone, as well as products of isomerization and oxidation. nih.gov For instance, cleavage C-terminal to specific amino acid residues like Trp(3), Ser(4), Tyr(5), Leu(6), and Leu(7) has been observed. nih.gov

The analysis of degradation products is typically performed using RP-HPLC and mass spectrometry to separate and identify the various degradants. nih.gov These studies provide valuable information for formulation development and for establishing appropriate storage conditions and shelf-life for the drug product.

Reference Standards and Quality Control Applications in Research

This compound, recognized in pharmacopeial literature as Leuprolide Impurity B, is a critical reference standard used in the pharmaceutical industry for the quality control (QC) of Leuprolide Acetate (B1210297). lgcstandards.comlgcstandards.comsynzeal.com As a diastereomer of the active pharmaceutical ingredient (API) Leuprolide, its presence in the final drug product must be carefully monitored and controlled. Reference standards of this compound are essential for the development, validation, and execution of analytical methods designed to ensure the purity and safety of Leuprolide preparations. synzeal.comclearsynth.comvenkatasailifesciences.com

These reference materials are supplied by various specialized manufacturers and are accompanied by a comprehensive Certificate of Analysis (COA) detailing their identity and purity. venkatasailifesciences.com The characterization data provided ensures compliance with stringent regulatory guidelines. synzeal.comclearsynth.com For instance, reference standards may be traceable to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), providing a benchmark for analytical laboratories. synzeal.comvenkatasailifesciences.comsigmaaldrich.com The availability of high-purity (>95% by HPLC) this compound, often as a trifluoroacetic acid (TFA) salt, facilitates its use in a variety of analytical applications. lgcstandards.comlgcstandards.comlgcstandards.com

The primary application of the this compound reference standard is in chromatography-based assays, particularly High-Performance Liquid Chromatography (HPLC), to identify and quantify it as an impurity in batches of Leuprolide. lgcstandards.comneliti.com During the synthesis of Leuprolide, a complex nonapeptide, various related substances can be formed, including isomers like this compound. daicelpharmastandards.com Isomerization is a known degradation pathway for Leuprolide. nih.gov Regulatory bodies set strict limits on the levels of such impurities in the final drug product. For example, some regulatory filings may specify that Leuprolide acetate must contain less than 0.2% of this compound. google.com

The use of a certified reference material is indispensable for:

Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods intended to detect and quantify the this compound impurity. synzeal.comclearsynth.com

Quality Control (QC) Testing: Routine analysis of commercial batches of Leuprolide to ensure they meet the predefined purity specifications. clearsynth.comaxios-research.com

Stability Studies: Assessing the degradation profile of Leuprolide under various stress conditions (e.g., heat, light, pH changes) to see if levels of this compound increase over time. venkatasailifesciences.comneliti.com

Regulatory Submissions: Providing the necessary data on impurity profiles for drug approval applications, such as Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.comvenkatasailifesciences.com

Below are tables summarizing the key properties of the this compound reference standard and a list of other known Leuprolide impurities.

Table 1: Physicochemical Properties of this compound Reference Standard

| Property | Value | Source(s) |

| Chemical Name | 5-Oxo-L-prolyl-D-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide | pharmaffiliates.com |

| Synonyms | Leuprolide Acetate EP Impurity B; [2-D-histidine]leuprorelin | lgcstandards.comsynzeal.comsimsonpharma.com |

| CAS Number | 112642-11-2 (Free Base) | lgcstandards.comclearsynth.comsimsonpharma.com |

| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ | daicelpharmastandards.comsimsonpharma.comsimsonpharma.com |

| Molecular Weight | 1209.40 g/mol | daicelpharmastandards.comsimsonpharma.com |

| Typical Form | Trifluoroacetic Acid (TFA) Salt | synzeal.comclearsynth.com |

| Appearance | Off-white to White lyophilized powder | pharmaffiliates.com |

| Purity (by HPLC) | >95% | lgcstandards.comlgcstandards.comlgcstandards.com |

Table 2: Selected List of Leuprolide-Related Impurities

| Impurity Name | Common Designation | Source(s) |

| This compound | Leuprolide EP Impurity B | simsonpharma.com |

| (Leu⁶)-Leuprolide | Leuprolide EP Impurity C | simsonpharma.comsimsonpharma.com |

| (O-Acetyl-L-Ser)-leuprolide | Leuprolide Acetate EP Impurity D | simsonpharma.comclearsynth.com |

| Leuprolide Acetate EP Impurity E | Not specified | venkatasailifesciences.com |

| Leuprolide Acetate EP Impurity F | Not specified | venkatasailifesciences.comsimsonpharma.com |

| Leuprorelin (B1674837) EP Impurity G | Not specified | simsonpharma.comsimsonpharma.com |

| D-Ser-Leuprolide | Not specified | simsonpharma.com |

| D-Trp-Leuprolide | Not specified | venkatasailifesciences.com |

| Des-Ser(4)-Leuprolide | Not specified | daicelpharmastandards.com |

Future Research Directions and Translational Potential

Rational Design of Next-Generation GnRH Receptor Modulators Utilizing (D-His2)-Leuprolide Structural Insights

The quest for more refined Gonadotropin-Releasing Hormone (GnRH) receptor modulators is increasingly guided by the structural understanding of existing analogues like Leuprolide. The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-leucine in Leuprolide, is a cornerstone of modern GnRH analogue design. This modification enhances stability and receptor binding affinity by promoting a U-shaped conformation that is crucial for potent agonist activity. pnas.orgoup.com The specific amino acids at positions 1, 2, 3, 6, and 10 are pivotal for the biological activity of GnRH-I peptides, with Histidine at position 2 (His2) being critical for receptor binding. mdpi.com

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the GnRH receptor (GnRHR) bound to its ligands. pnas.orgpnas.org These studies have illuminated the molecular basis of ligand efficacy and specificity, revealing key interactions within the receptor's binding pocket. pnas.org For instance, agonists like Leuprolide occupy the orthosteric pocket and displace the receptor's N-terminus to stabilize an active conformation. pnas.org These structural insights are foundational for the rational design of next-generation GnRH receptor modulators with improved specificity and efficacy. pnas.orgpnas.orgresearchgate.net By understanding the precise conformational requirements for agonistic activity, researchers can design novel peptides with enhanced therapeutic profiles. researchgate.net

The development of synthetic GnRH analogues, including Leuprolide, marked a significant step forward in controlling reproductive hormone release. mdpi.comnih.gov These analogues feature modifications that improve their stability, receptor-binding affinity, and potency. mdpi.comnih.gov The knowledge gained from studying these compounds, including their three-dimensional structures, is essential for designing new modulators. mdpi.comresearchgate.net

Table 1: Key Structural Features of GnRH Agonists for Receptor Binding and Activity

| Feature | Description | Significance |

| D-Amino Acid at Position 6 | Substitution of the native Glycine with a D-amino acid (e.g., D-Leucine in Leuprolide). | Enhances peptide stability against enzymatic degradation and increases receptor binding affinity by stabilizing a U-shaped conformation. pnas.orgoup.com |

| Modification at Position 10 | Replacement of the C-terminal Glycine-amide with an ethylamide group. | Increases the binding affinity of the analogue for the GnRH receptor. oup.com |

| Pyroglutamic Acid at Position 1 | N-terminal pyroglutamic acid. | Confers resistance to degradation by aminopeptidases, extending the peptide's half-life. mdpi.com |

| Histidine at Position 2 | The presence of Histidine at this position. | Critical for maintaining the correct conformation for receptor interaction and binding. mdpi.com |

| Tryptophan at Position 3 | The presence of Tryptophan at this position. | Essential for receptor activation. mdpi.com |

Exploration of Differential Signaling Pathway Activation for Selective Biological Outcomes

The GnRH receptor, a G protein-coupled receptor (GPCR), can activate multiple intracellular signaling pathways, leading to diverse biological effects. oup.com In pituitary gonadotropes, GnRH receptor activation primarily couples to the Gαq/11 protein, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through the phospholipase C (PLC) pathway. oup.comnih.gov However, evidence suggests that GnRH receptors can also couple to other G proteins, such as Gαi, particularly in cancer cells, leading to different downstream effects like the inhibition of cell proliferation. mdpi.comoup.com

The concept of "ligand-induced selective signaling" or biased agonism proposes that different GnRH analogues can stabilize distinct receptor conformations, preferentially activating specific signaling cascades. mdpi.comoup.com This differential activation could explain how GnRH agonists can have both stimulatory effects in the pituitary and anti-proliferative effects in cancer cells. mdpi.com For instance, in prostate cancer cells, GnRH agonists have been shown to trigger antitumor effects by coupling to Gαi, which counteracts cAMP accumulation. mdpi.com

This opens up the possibility of designing "biased agonists" that selectively activate pathways leading to desired therapeutic outcomes while minimizing those associated with side effects. For example, a modulator could be developed to preferentially activate the Gαi pathway in cancer cells to inhibit their growth, without strongly activating the Gαq/11 pathway in the pituitary that leads to hormonal surges. The differential modulation of signaling pathways by various GnRH antagonists has already been observed, with different antagonists showing varied potencies in inhibiting GnRH-induced intracellular calcium increase and cAMP production. up.ac.zamdpi.com This highlights the potential for developing GnRH modulators with fine-tuned signaling properties.

Table 2: Differential Signaling of the GnRH Receptor

| Signaling Pathway | Primary G Protein | Key Downstream Effectors | Predominant Biological Outcome |

| Pituitary Gonadotrope Pathway | Gαq/11 | Phospholipase C (PLC), Protein Kinase C (PKC), MAPKs | Gonadotropin (LH & FSH) synthesis and secretion. oup.comnih.gov |

| Cancer Cell Pathway (e.g., Prostate) | Gαi | Inhibition of adenylyl cyclase, decreased cAMP | Antiproliferative and pro-apoptotic effects. mdpi.com |

| Alternative Pituitary Pathway | Gs | Adenylyl cyclase, increased cAMP | Involved in the initial response to GnRH. oup.comnih.gov |

Development of Advanced Delivery Systems for Enhanced Research Applications

The therapeutic and research applications of peptide-based GnRH modulators like this compound are often limited by their short half-life and the need for frequent administration. explorationpub.comnih.gov To overcome these limitations, various advanced delivery systems are being developed. These systems aim to provide controlled and sustained release of the peptide, improving its pharmacokinetic profile and enhancing its efficacy. frontiersin.orgkinampark.com

For research purposes, these advanced delivery systems can ensure more stable and predictable concentrations of the compound in in vitro and in vivo models, leading to more reliable and reproducible experimental results. Examples of such systems include:

Biodegradable Microspheres: Formulations using polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate Leuprolide, allowing for its gradual release over weeks or months. kinampark.com The water-in-oil-in-water (W/O/W) double emulsion method is a common technique for creating these microspheres. kinampark.com

In Situ Gelling Systems: Polymeric solutions, such as the ATRIGEL® Delivery System, can be injected as a liquid and then form a solid implant in situ, from which the drug is released in a controlled manner. fda.govnih.gov

Nanoparticles: Nanotechnology-based platforms, including chitosan (B1678972) nanoparticles, liposomes, and dendrimers, are being explored to improve the delivery of GnRH analogues. frontiersin.orgbioscientifica.comnih.gov These systems can enhance the stability of the peptide, increase its circulation time, and facilitate targeted delivery to cells expressing the GnRH receptor. bioscientifica.comnih.gov The conjugation of GnRH analogues to the surface of nanoparticles has been shown to increase their uptake by GnRH receptor-positive cancer cells. bioscientifica.com

The development of these advanced delivery systems is crucial for translating the potential of novel GnRH modulators from the laboratory to clinical applications, as well as for refining their use in fundamental research.

Application of Computational Chemistry and Artificial Intelligence in Peptide Analogue Discovery and Optimization

The discovery and optimization of new peptide-based drugs is a complex and resource-intensive process. Computational chemistry and artificial intelligence (AI) are emerging as powerful tools to accelerate this endeavor. nih.gov These technologies can be applied to the design of novel GnRH analogues with improved properties.

Computational Chemistry approaches, such as molecular dynamics (MD) simulations and docking studies, can provide detailed insights into the conformational behavior of peptides like this compound and their interactions with the GnRH receptor. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for rationally designing new analogues with enhanced affinity and selectivity. pnas.orgpnas.org For example, by modeling the binding of different ligands to the GnRH receptor, researchers can predict which modifications are likely to improve their therapeutic potential. pnas.org

Template-based design: Utilizing the structures of known active peptides as a starting point for generating new analogues. nih.gov

De novo sequence design: Generating entirely new peptide sequences with optimized properties. nih.gov

Peptide optimization: Refining existing peptide sequences to enhance their therapeutic characteristics. nih.gov

By integrating computational chemistry and AI, researchers can significantly streamline the process of discovering and optimizing next-generation GnRH receptor modulators, potentially leading to the development of more effective and safer therapies. nih.gov

常见问题

Q. How can researchers reconcile conflicting results between preclinical and clinical studies on Leuprolide’s efficacy?

- Methodology :

- Meta-Analysis : Aggregate data from multiple trials using random-effects models. Subgroup by study design (e.g., randomized vs. observational) .

- Bias Assessment : Apply GRADE criteria to evaluate evidence quality (e.g., risk of confounding in retrospective studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。